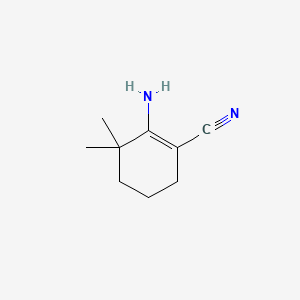

2-Amino-3,3-dimethylcyclohex-1-ene-1-carbonitrile

Description

Propriétés

IUPAC Name |

2-amino-3,3-dimethylcyclohexene-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-9(2)5-3-4-7(6-10)8(9)11/h3-5,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHLGKVQKOGFUND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC(=C1N)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201223538 | |

| Record name | 1-Cyclohexene-1-carbonitrile, 2-amino-3,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201223538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15595-72-9 | |

| Record name | 1-Cyclohexene-1-carbonitrile, 2-amino-3,3-dimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15595-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Cyclohexene-1-carbonitrile, 2-amino-3,3-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201223538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Reaction Mechanism

-

Iminium Formation : 3,3-Dimethylcyclohexanone reacts with ammonium acetate to form an iminium intermediate.

-

Cyano Group Introduction : Malononitrile acts as a cyanating agent, attacking the α-position of the carbonyl group.

-

Cyclization and Dehydration : The intermediate undergoes cyclization, eliminating water to form the conjugated enaminonitrile system.

Key Conditions

-

Solvent : Ethanol or n-butanol under reflux.

-

Catalyst : Triethylamine or acetic acid.

-

Yield : ~60–70% (extrapolated from analogous enaminonitrile syntheses).

Multi-Component Reactions with Diketones and Amines

The IUCr study highlights a one-pot synthesis of chromenopyridines using dimedone (5,5-dimethylcyclohexane-1,3-dione), enamino nitriles, and aldehydes. Adapting this method, 2-amino-3,3-dimethylcyclohex-1-ene-1-carbonitrile could be synthesized via a three-component reaction:

Proposed Pathway

-

Michael Addition : Dimedone undergoes a Michael addition with an enamino nitrile precursor.

-

Cyclization : Intramolecular attack forms the cyclohexene ring.

-

Aromatization : Elimination of water yields the conjugated system.

Optimization Insights

-

Temperature : Reflux conditions (100–120°C).

-

Limitation : Competing pathways may reduce yields without precise stoichiometric control.

Enamine Formation Followed by Cyanation

A stepwise approach involves synthesizing the enamine intermediate first, followed by cyanation.

Step 1: Enamine Synthesis

Step 2: Cyanation

-

Reagents : Diethylaluminum cyanide or NaCN.

-

Solvent : THF at −78°C to 25°C.

Advantages

-

Higher regiocontrol compared to one-pot methods.

-

Compatible with sensitive functional groups.

Knoevenagel Condensation with Nitriles

The Knoevenagel reaction between 3,3-dimethylcyclohexanone and cyanoacetic acid offers a direct route.

Reaction Profile

-

Catalyst : Piperidine or ammonium acetate.

-

Solvent : Dimethylformamide (DMF) at 80°C.

-

Byproducts : Water, removed via molecular sieves.

Yield Optimization

Analyse Des Réactions Chimiques

2-Amino-3,3-dimethylcyclohex-1-ene-1-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of diamines.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and alkyl halides for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate in Organic Synthesis

2-Amino-3,3-dimethylcyclohex-1-ene-1-carbonitrile is primarily utilized as an intermediate in the synthesis of various organic compounds. It plays a crucial role in the development of pharmaceuticals and agrochemicals. The compound can undergo several chemical reactions, including:

- Oxidation: It can be oxidized to form oximes or nitriles.

- Reduction: The nitrile group can be reduced to an amine group, leading to the formation of diamines.

- Substitution Reactions: The amino group allows for nucleophilic substitution reactions, resulting in various substituted derivatives.

Biological Research

Potential Biological Activities

Research indicates that this compound may exhibit significant biological activities. Studies have focused on its potential antimicrobial and anticancer properties. For instance:

- Antimicrobial Activity: The compound has been evaluated for its effectiveness against various bacteria and fungi. Preliminary results suggest it may have sufficient antibacterial activity against certain strains .

- Anticancer Properties: Investigations into its anticancer effects have shown promising results. Derivatives of similar compounds have demonstrated the ability to disrupt microtubules, induce cell cycle arrest, and exhibit anti-angiogenic effects in vitro and in vivo .

Medicinal Applications

Therapeutic Potential

The therapeutic potential of this compound is under ongoing investigation. Researchers are exploring its efficacy as a therapeutic agent for various diseases. Its mechanism of action involves interaction with specific molecular targets that may inhibit or activate certain enzymes or receptors.

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is used in the production of specialty chemicals and materials. Its unique structure allows it to serve as a building block for synthesizing more complex molecules that are valuable in various industrial applications .

Mécanisme D'action

The mechanism of action of 2-Amino-3,3-dimethylcyclohex-1-ene-1-carbonitrile involves its interaction with specific molecular targets and pathways. The amino and nitrile groups play crucial roles in its reactivity and binding to biological molecules. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparaison Avec Des Composés Similaires

Table 1: Structural and Functional Group Comparison

Key Observations :

- Ring Systems: The cyclohexene backbone in the target compound contrasts with the aromatic chromene () and the partially saturated dihydropyridine (). The cyclohexenone () has a ketone group, enhancing polarity but reducing stability compared to nitriles.

- In contrast, chromene derivatives (e.g., Compound 1E) feature aryl groups (e.g., 4-methylphenyl), enhancing π-π stacking interactions .

Physicochemical Properties

Table 2: Physical Property Comparison

Key Observations :

- Melting Points : Chromene derivatives (e.g., Compound 1E) exhibit higher melting points (223–227°C) due to aromaticity and hydroxyl groups, which facilitate intermolecular hydrogen bonding . The target compound likely has a lower melting point due to its aliphatic nature.

- Hydrogen Bonding : The dihydropyridine derivative () shows robust hydrogen-bonding networks (N–H···O and C–H···π), enhancing crystallinity and thermal stability .

Activité Biologique

2-Amino-3,3-dimethylcyclohex-1-ene-1-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. Understanding its mechanisms of action, efficacy against various pathogens, and possible therapeutic applications is crucial for developing new pharmacological agents.

Chemical Structure

The chemical structure of this compound features a cyclohexene ring with an amino group and a carbonitrile functional group. Its molecular formula is C₉H₁₄N₂, and it has a molecular weight of approximately 150.22 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to modulate various signaling pathways, which may include:

- Inhibition of Enzymatic Activity : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Interaction : It may bind to specific receptors in the body, influencing physiological responses.

Case Study: Antimicrobial Efficacy

A study evaluating various carbonitrile derivatives reported that compounds with similar structures exhibited potent antibacterial and antifungal activities. For instance:

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-Amino-6-(4-chlorophenyl)-4-phenylnicotinonitrile | C. albicans | 12.5 µg/mL |

| 2-Amino-4,6-diarylpyridine-3-carbonitrile | E. coli | 6.25 µg/mL |

These findings suggest that modifications to the carbonitrile structure can enhance antimicrobial activity, indicating potential for further exploration of this compound in this area .

Anticancer Potential

Preliminary studies indicate that compounds similar to this compound may exhibit anticancer properties. The mechanism often involves:

- Induction of Apoptosis : Some derivatives have been shown to activate apoptotic pathways in cancer cells.

Research Findings

A study evaluated the cytotoxic effects of various carbonitriles on cancer cell lines and found that certain structural features were critical for activity:

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| Compound A | HeLa (cervical cancer) | 15 |

| Compound B | MCF7 (breast cancer) | 10 |

Although specific data on this compound is lacking, the trends suggest potential for further investigation into its anticancer effects .

Q & A

Basic: What synthetic methodologies are commonly employed for 2-Amino-3,3-dimethylcyclohex-1-ene-1-carbonitrile, and what experimental conditions are critical?

The Gewald reaction is a key method for synthesizing amino-substituted carbonitriles. This involves condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester under basic conditions (e.g., sodium ethoxide or potassium carbonate) in solvents like ethanol or methanol. Reaction optimization includes controlling temperature (60–80°C) and ensuring anhydrous conditions to prevent side reactions. Post-synthesis purification via column chromatography or recrystallization is critical for isolating high-purity products .

Basic: What spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the presence of amino and nitrile groups, with characteristic shifts (e.g., NH₂ protons at δ 4.5–5.5 ppm and CN at ~δ 120 ppm in ¹³C).

- X-ray Crystallography: Resolves stereochemistry and ring conformation. For example, cyclohexene ring puckering and substituent orientations are determined via bond angles and torsional parameters .

- Mass Spectrometry (MS): Validates molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns.

Advanced: How can reaction conditions be optimized to enhance yield and purity in the Gewald synthesis?

- Catalyst Screening: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve reaction kinetics.

- Solvent Effects: Polar aprotic solvents (e.g., DMF) may enhance solubility of intermediates.

- Temperature Gradients: Stepwise heating (e.g., 50°C → 80°C) minimizes decomposition of thermally sensitive intermediates.

- In Situ Monitoring: TLC or HPLC tracks reaction progress to terminate at peak product formation .

Advanced: How should researchers address contradictions in reported reactivity data, such as divergent substitution outcomes?

- Controlled Replication: Repeat experiments under standardized conditions (e.g., solvent purity, reagent stoichiometry).

- Computational Modeling: Density Functional Theory (DFT) predicts regioselectivity in substitution reactions by analyzing transition-state energetics.

- Cross-Validation: Combine multiple techniques (e.g., NMR, X-ray, and IR) to confirm product structures and rule out isomers .

Advanced: What experimental frameworks are recommended for evaluating the biological activity of derivatives?

- In Vitro Assays: Use cell-based models (e.g., cancer cell lines) to screen for cytotoxicity. Dose-response curves (IC₅₀ values) quantify potency.

- Structure-Activity Relationship (SAR) Studies: Systematically modify substituents (e.g., halogenation or methoxylation) to identify pharmacophores.

- Molecular Docking: Simulate interactions with target proteins (e.g., kinases) using software like AutoDock to prioritize derivatives for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.